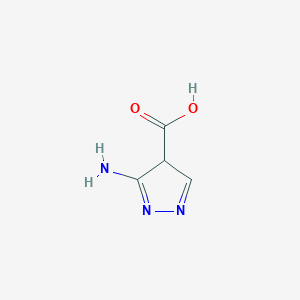

3-amino-4H-pyrazole-4-carboxylic acid

Description

Significance of the Pyrazole (B372694) Heterocyclic Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.gov This is attributed to its ability to engage in various non-covalent interactions, such as hydrogen bonding, and its metabolic stability. nih.gov Consequently, the pyrazole nucleus is a core component in a wide array of compounds with diverse biological activities. nih.gov

The versatility of the pyrazole ring allows for structural modifications at several positions, enabling the fine-tuning of a molecule's physicochemical properties and biological targets. chim.it This has led to the development of numerous compounds where the pyrazole moiety is crucial for their therapeutic effect.

Academic Context and Research Trajectory of 3-Amino-4H-pyrazole-4-carboxylic Acid

Within the vast family of pyrazole derivatives, this compound serves as a key intermediate in the synthesis of fused heterocyclic systems. Of particular note is its use in the preparation of pyrazolo[3,4-d]pyrimidines, which are analogues of purines and exhibit a broad spectrum of biological activities. google.com The presence of both a nucleophilic amino group and a carboxylic acid function allows for sequential and regioselective reactions to construct the pyrimidine (B1678525) ring fused to the pyrazole core.

The research trajectory of this compound is thus closely linked to the quest for new therapeutic agents. Its derivatives have been investigated for various medicinal applications, leveraging the established biological significance of the aminopyrazole scaffold. nih.gov The compound acts as a foundational molecule, with its amino and carboxylic acid groups providing handles for diversification and the generation of libraries of compounds for biological screening.

Overview of Existing Synthetic and Characterization Methodologies

The synthesis of this compound typically proceeds through a multi-step sequence, often starting with the synthesis of its corresponding ethyl ester, ethyl 3-amino-4-pyrazolecarboxylate. A common method for preparing the ester involves the cyclocondensation of ethyl (E)-2-cyano-3-ethoxyacrylate with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695). chemicalbook.com This reaction proceeds via a reflux, followed by removal of the solvent to yield the pyrazole ester. chemicalbook.com

Subsequent alkaline hydrolysis of the ethyl ester leads to the formation of the desired this compound. For instance, the hydrolysis of a similar compound, ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate, is achieved by heating with sodium hydroxide (B78521) in a mixture of THF and methanol, followed by acidification to precipitate the carboxylic acid. nih.gov

The characterization of this compound has been thoroughly established through various analytical techniques.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₄H₅N₃O₂ |

| Molecular Weight | 127.10 g/mol |

| Melting Point | 135 °C (decomposes) |

| Form | Powder |

This table is based on data from reference .

Crystallographic Data:

X-ray crystallography studies have revealed that this compound crystallizes in the non-centrosymmetric space group P21 and exists in a zwitterionic form. The crystal structure is stabilized by a complex network of intermolecular hydrogen bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: This technique helps in identifying the characteristic vibrational frequencies of the functional groups present, such as N-H, C=O, and O-H bonds.

Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to study its fragmentation patterns.

Identification of Current Research Foci and Unexplored Areas

Current research involving this compound is predominantly focused on its application as a synthon for the creation of novel heterocyclic compounds with potential biological activities. The primary research foci include:

Synthesis of Fused Heterocycles: Its use as a precursor for pyrazolo[3,4-d]pyrimidines and other fused systems remains a significant area of investigation, driven by the search for new therapeutic agents.

Medicinal Chemistry Applications: The development of derivatives as potential inhibitors of various enzymes or as ligands for receptors is an active field of study.

Despite its utility, there are several areas where further exploration could be beneficial:

Development of Novel Synthetic Routes: While established synthetic methods exist, the development of more efficient, cost-effective, and environmentally friendly ("green") syntheses would be advantageous.

Exploration in Materials Science: The ability of this compound to form zwitterions and engage in extensive hydrogen bonding suggests its potential use in the design of novel supramolecular architectures and coordination polymers. The presence of both a hydrogen bond donor (amino group) and acceptor/donor (carboxylic acid group) makes it an interesting candidate for crystal engineering.

Investigation of Tautomeric Forms: A detailed study of the tautomeric equilibria of this compound in different solvents and solid-state forms could provide deeper insights into its reactivity and properties.

Structure

3D Structure

Properties

Molecular Formula |

C4H5N3O2 |

|---|---|

Molecular Weight |

127.10 g/mol |

IUPAC Name |

3-amino-4H-pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C4H5N3O2/c5-3-2(4(8)9)1-6-7-3/h1-2H,(H2,5,7)(H,8,9) |

InChI Key |

LDUOVBLJOACLBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=C(C1C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 4h Pyrazole 4 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways for the Pyrazole-4-carboxylic Acid Scaffold

The construction of the pyrazole (B372694) ring, particularly with substitution at the 4-position, can be achieved through several established and reliable synthetic strategies. These methods can be broadly categorized into direct cyclization protocols and subsequent functional group manipulations.

The most fundamental and widely practiced method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine (B178648) derivative. nih.gov This approach, often referred to as the Knorr pyrazole synthesis, forms the heterocyclic ring in a single step.

Key cyclization strategies include:

Reaction of β-Ketoesters with Hydrazines: The condensation of a β-ketoester with hydrazine hydrate (B1144303) or a substituted hydrazine is a direct route to pyrazolone (B3327878) intermediates, which can be further functionalized. To obtain the desired 3-amino pyrazole structure, precursors like ethyl 2-cyano-3-oxobutanoate can be reacted with hydrazine.

Cyclocondensation with α,β-Unsaturated Carbonyl Compounds: α,β-unsaturated ketones and aldehydes react with hydrazines to form intermediate pyrazolines, which can then be oxidized to the aromatic pyrazole ring. mdpi.com

Multicomponent Reactions (MCRs): One-pot multicomponent reactions have emerged as a powerful tool for synthesizing highly substituted pyrazoles. For instance, a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine can directly yield a substituted pyrazole-4-carboxylate scaffold. beilstein-journals.org

| Starting Material 1 | Starting Material 2 | Product Type | Reference |

| 1,3-Dicarbonyl Compound | Hydrazine | Pyrazole | nih.gov |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline (oxidized to Pyrazole) | mdpi.com |

| Aldehyde, β-Ketoester | Hydrazine | Substituted Pyrazole-4-carboxylate | beilstein-journals.org |

In many synthetic routes, the pyrazole ring is constructed first, followed by the introduction or unmasking of the carboxylic acid group at the C4 position. This strategy offers flexibility and allows for the synthesis of diverse analogs.

Common functional group interconversion (FGI) methods include:

Vilsmeier-Haack Formylation followed by Oxidation: A widely used method involves the formylation of a pyrazole at the C4 position using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and a formamide (B127407) like DMF). The resulting pyrazole-4-carbaldehyde can then be oxidized to the corresponding carboxylic acid using various oxidizing agents (e.g., potassium permanganate, chromium trioxide). nih.gov

Hydrolysis of Ester or Nitrile Precursors: Pyrazole-4-carboxylic acid can be readily obtained by the hydrolysis of its corresponding ester or nitrile derivatives. These precursors are often synthesized directly via cyclization reactions (e.g., using ethyl acetoacetate (B1235776) or malononitrile). The hydrolysis is typically carried out under acidic or basic conditions.

Metalation and Carboxylation: Direct C-H functionalization at the C4 position can be achieved by treating a pre-formed pyrazole with a strong base (like n-butyllithium) to generate a C4-lithiated species. This intermediate can then be quenched with carbon dioxide (dry ice) to install the carboxylic acid group.

Regioselective Synthesis of Pyrazole-4-carboxylic Acid Isomers and Substituted Analogs

When using unsymmetrical starting materials, the cyclocondensation reaction can lead to the formation of two or more regioisomers. Controlling the substitution pattern on the pyrazole ring is a critical challenge in pyrazole synthesis.

The regiochemical outcome of the cyclocondensation between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is influenced by the steric and electronic properties of the substituents on both reactants. nih.gov Generally, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons.

Strategies to achieve regioselectivity include:

Reaction Conditions: Control over reaction parameters such as temperature, solvent, and pH can influence the reaction pathway and favor the formation of one regioisomer over another. For example, reactions in acidic media may proceed via a different mechanism than those in basic media, leading to different product ratios.

Steric Hindrance: A bulky substituent on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group, thus controlling the final substitution pattern. beilstein-journals.org

Directed Synthesis: Stepwise approaches can provide unambiguous control. For example, a N,S-thioketal intermediate can be condensed with a substituted hydrazine, where the substituted nitrogen atom selectively displaces a thiomethyl group, leading to a single N1-substituted pyrazole derivative. nih.gov

| Method | Controlling Factor | Outcome | Reference |

| Varying pH | Reaction Mechanism | Preferential formation of one isomer | mdpi.com |

| Bulky Substituents | Steric Hindrance | Attack at less hindered carbonyl | beilstein-journals.org |

| Stepwise Condensation | Directed Reaction Pathway | Formation of a single regioisomer | nih.gov |

The synthesis of chiral pyrazole derivatives, particularly those with a stereocenter adjacent to the ring, is an area of growing importance. Asymmetric synthesis provides access to enantiomerically pure compounds.

Key stereoselective approaches include:

Use of Chiral Auxiliaries: A chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, can be condensed with an aldehyde to form a chiral sulfinylimine. Stereoselective addition of a nucleophile to this imine, followed by cyclization steps, can lead to the formation of a chiral pyrazole derivative with high enantiomeric excess. nih.govrsc.org

Organocatalysis: Chiral organocatalysts, like quinine-derived squaramides, can be used to catalyze reactions such as the Michael addition of pyrazolones to α,β-unsaturated compounds. This approach can create a tetrasubstituted stereogenic center at the C4 position with high enantioselectivity. thieme-connect.comrwth-aachen.de

Cascade Reactions: Enantioselective cascade or domino reactions can construct complex chiral molecules in a single operation. For example, a 1,3-dipolar cycloaddition between a terminal alkyne and an α-chiral tosylhydrazone can proceed through a subsequent mdpi.comnih.gov-sigmatropic rearrangement to yield chiral pyrazoles where the stereocenter is retained. uniovi.es

Green Chemistry Principles in the Synthesis of 3-Amino-4H-pyrazole-4-carboxylic Acid

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of pyrazoles has been significantly improved by incorporating green chemistry principles, focusing on reducing waste, energy consumption, and the use of hazardous materials. nih.govbenthamdirect.com

Prominent green synthetic strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. benthamdirect.comdergipark.org.tracs.orgrsc.org This technique is highly efficient for cyclocondensation and multicomponent reactions leading to pyrazoles. researchgate.net

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, often under milder conditions and in shorter timeframes than traditional methods. benthamdirect.comekb.eg

Multicomponent and One-Pot Reactions: MCRs and one-pot syntheses enhance efficiency and reduce waste by combining multiple reaction steps into a single procedure, avoiding the need to isolate and purify intermediates. mdpi.comnih.govacs.orgacs.org This aligns with the principles of atom and step economy.

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a key focus. acs.org Furthermore, the development of recyclable catalysts, such as nano-catalysts or reusable ionic liquids, helps to minimize waste and environmental impact. acs.orgpharmacognosyjournal.net

| Green Chemistry Approach | Advantages | Reference(s) |

| Microwave Irradiation | Reduced reaction time, improved yields | benthamdirect.comdergipark.org.tracs.orgrsc.org |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, step efficiency | mdpi.comacs.orgacs.org |

| Green Solvents (e.g., Water) | Reduced toxicity and environmental impact | acs.org |

| Recyclable Catalysts | Minimized waste, cost-effective | acs.orgpharmacognosyjournal.net |

Solvent-Free and Aqueous Reaction Systems

In recent years, the principles of green chemistry have driven the development of synthetic methodologies that minimize or eliminate the use of hazardous organic solvents. For the synthesis of pyrazole derivatives, including those structurally related to this compound, solvent-free and aqueous reaction systems have emerged as promising alternatives.

Microwave-assisted organic synthesis (MAOS) has been effectively utilized for the solvent-free synthesis of various heterocyclic compounds. For instance, the cyclocondensation reactions for the preparation of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazole (B16455) derivatives have been successfully carried out under solvent-free conditions by heating in a direct beam microwave oven. This approach often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Aqueous systems provide an environmentally friendly and safe medium for chemical transformations. A "one kettle way" clean production method for 3-aminopyrazole-4-carboxamide hemisulfate has been developed using water as the solvent. This process involves the reaction of cyanoacetamide and morpholine (B109124) in water, followed by cyclization with hydrazine hydrate and subsequent salt formation with sulfuric acid. Such aqueous-based syntheses are highly desirable for industrial applications due to their low cost, reduced environmental impact, and improved safety. The synthesis of 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid has been achieved through the alkaline hydrolysis of its corresponding ethyl ester in a mixed solvent system including water, demonstrating the compatibility of the pyrazole core with aqueous conditions.

| Reaction Type | Reactants | Conditions | Product | Key Advantage |

| Microwave-assisted cyclocondensation | 3-Amino-5-aryl-1H-pyrazole-4-carbonitriles, Enaminonitriles | Solvent-free, Microwave irradiation | Pyrazolo[1,5-a]pyrimidines | Reduced reaction time, high selectivity |

| One-pot aqueous synthesis | Cyanoacetamide, Morpholine, Hydrazine hydrate, Sulfuric acid | Water as solvent | 3-Aminopyrazole-4-carboxamide hemisulfate | Environmentally friendly, high yield |

| Alkaline hydrolysis | Ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate, NaOH | THF-MeOH/Water | 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid | Use of aqueous medium |

Catalytic Methodologies for Enhanced Efficiency

Catalysis plays a pivotal role in modern organic synthesis by providing efficient and selective pathways to complex molecules. Various catalytic systems have been explored for the synthesis and functionalization of pyrazole derivatives.

Lewis acids and organocatalysts are effective in promoting the condensation reactions required for pyrazole ring formation. For instance, the synthesis of pyrazole derivatives can be catalyzed by acids such as acetic acid. In some cases, the use of a solid acid catalyst has been reported to improve reaction efficiency.

Metal catalysts have also been extensively used. Titanium(IV) chloride (TiCl4) has been employed in the synthesis of pyrazole amides from a carboxylic acid and an aminopyrazole, highlighting its role as a Lewis acid to activate the carboxylic acid. Palladium(0)-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully applied to N-aryl substituted pyrazole amides, demonstrating the utility of transition metal catalysis in the further functionalization of the pyrazole scaffold.

More recently, gold and silver catalysts have been shown to mediate divergent heterocyclizations of N-propargyl hydrazides to afford N-acyl pyrazoles among other products. This showcases the ability of different metal catalysts to control the reaction pathway and achieve selective synthesis of specific pyrazole isomers. The use of catalysts not only enhances the reaction rate and yield but can also influence the regioselectivity of the reaction, which is crucial in the synthesis of substituted pyrazoles.

| Catalyst Type | Example Catalyst | Reaction | Benefit |

| Organocatalyst | Acetic Acid | Condensation for pyrazole formation | Mild conditions |

| Lewis Acid | Titanium(IV) chloride (TiCl4) | Amide formation | Activation of carboxylic acid |

| Transition Metal | Palladium(0) | Suzuki-Miyaura cross-coupling | C-N bond formation for functionalization |

| Noble Metal | Gold and Silver complexes | Cyclization of N-propargyl hydrazides | Divergent synthesis, high selectivity |

Synthesis of Amino- and Carboxyl-Modified Derivatives

The amino and carboxylic acid groups of this compound are key functional handles for the synthesis of a diverse range of derivatives.

Synthetic Routes to Esters, Amides, and Nitriles from the Carboxylic Acid

Esters: The esterification of pyrazole carboxylic acids can be achieved through various standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate has been synthesized by reacting ethyl (E)-2-cyano-3-ethoxyacrylate with hydrazine in ethanol. The hydrolysis of such esters under basic conditions, for instance using sodium hydroxide (B78521), yields the corresponding carboxylic acid.

Amides: The formation of amides from this compound can be accomplished by activating the carboxylic acid group, followed by reaction with an amine. Common coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used for this purpose. Alternatively, the carboxylic acid can be converted to an acyl chloride, which then readily reacts with an amine to form the amide. The direct condensation of a carboxylic acid and an amine can also be promoted by Lewis acids like TiCl4.

Nitriles: The conversion of a carboxylic acid to a nitrile is a multi-step process that typically involves the initial formation of a primary amide, followed by dehydration. Dehydrating agents such as thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or phosphoryl chloride (POCl3) can be used to convert the primary amide of 3-amino-4H-pyrazole-4-carboxamide into the corresponding 3-amino-4-cyanopyrazole. Direct methods for the conversion of carboxylic acids to nitriles are also being developed, which could provide a more streamlined approach.

Functionalization of the Amino Group (e.g., acylation, condensation)

Acylation: The amino group of this compound and its derivatives is nucleophilic and can readily undergo acylation reactions. This can be achieved using acylating agents such as acyl chlorides or acid anhydrides. For example, the reaction of 3-amino-4-cyanopyrazole with acetic anhydride (B1165640) results in the formation of the corresponding acetyl derivative. Chemoselective O-acylation of hydroxyamino acids under acidic conditions prevents the acylation of the amino group by protonating it, a principle that could be applied to selectively acylate other parts of the molecule if other nucleophilic groups are present.

Condensation: The amino group can also participate in condensation reactions with various electrophiles. For instance, condensation with carbonyl compounds like ketones and aldehydes can lead to the formation of Schiff bases or can be a key step in the construction of fused heterocyclic rings. The reaction of 3-amino-4-cyanopyrazole with cyclohexanone (B45756) in the presence of zinc chloride affords a pyrazolo-tetrahydroquinoline derivative. Furthermore, condensation reactions with β-dicarbonyl compounds or their equivalents are widely used to construct fused pyrimidine (B1678525) rings, leading to the formation of pyrazolo[1,5-a]pyrimidines.

| Derivative | Starting Material | Reagents | Product |

| Ester | This compound | Alcohol, Acid catalyst | 3-Aminopyrazole-4-carboxylate ester |

| Amide | This compound | Amine, Coupling agent (e.g., DCC) | 3-Aminopyrazole-4-carboxamide |

| Nitrile | 3-Aminopyrazole-4-carboxamide | Dehydrating agent (e.g., SOCl2) | 3-Amino-4-cyanopyrazole |

| Acylated Amine | 3-Amino-4-cyanopyrazole | Acetic anhydride | N-acetyl-3-amino-4-cyanopyrazole |

| Condensed Ring | 3-Amino-4-cyanopyrazole | Cyclohexanone, ZnCl2 | Pyrazolo-tetrahydroquinoline derivative |

High Resolution Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction has provided a definitive determination of the three-dimensional structure of 3-amino-4H-pyrazole-4-carboxylic acid in the solid state, revealing a complex and well-ordered crystalline lattice.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Crystallographic studies have established that this compound crystallizes in the monoclinic system, belonging to the non-centrosymmetric space group P21. ugr.es This assignment indicates the presence of a two-fold screw axis as a symmetry element within the crystal lattice. The unit cell parameters, which define the dimensions of the fundamental repeating unit of the crystal, have been precisely determined through these diffraction studies.

| Crystal Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

Elucidation of Intermolecular and Intramolecular Hydrogen Bonding Networks

The crystal packing of this compound is dominated by a complex and extensive network of intermolecular hydrogen bonds. ugr.es These interactions are crucial in stabilizing the crystal lattice and directing the supramolecular assembly. The primary hydrogen bonding motifs involve the amino group (-NH2), the deprotonated carboxylate group (-COO⁻), and the nitrogen atoms of the pyrazole (B372694) ring.

Specifically, strong N-H···O hydrogen bonds are observed, where the amino group acts as a hydrogen bond donor to the carboxylate oxygen atoms of adjacent molecules. ugr.es Furthermore, the protonated pyrazole ring nitrogen and the amino group also participate in N-H···N and O-H···N interactions, creating a robust three-dimensional network. nih.gov

Analysis of Zwitterionic Character and Its Structural Implications

In the solid state, this compound exists in a zwitterionic form. ugr.es This is characterized by the transfer of a proton from the carboxylic acid group to a basic nitrogen atom within the pyrazole ring. This results in a molecule with both a formal positive charge on the heterocyclic ring and a formal negative charge on the carboxylate group.

The structural consequences of this zwitterionic nature are evident in the bond lengths determined by X-ray diffraction. The C-O bond distances within the carboxylate group are found to be nearly equivalent, which is characteristic of a deprotonated carboxylate moiety. The protonation of one of the pyrazole nitrogen atoms influences the bond angles and lengths within the ring, consistent with the formation of a pyrazolium (B1228807) cation. This charge separation facilitates the formation of the strong intermolecular hydrogen bonds that stabilize the crystal structure.

Conformational Analysis of the Pyrazole Ring and Substituents

The pyrazole ring, being an aromatic system, is inherently planar. The amino and carboxylic acid substituents attached to this ring lie close to this plane. The relative orientation of the carboxylic acid group is a key conformational feature. In the solid state, the conformation of the substituents is largely dictated by their involvement in the extensive intermolecular hydrogen-bonding network. Studies on analogous pyrazole carboxylic acid derivatives have shown that the molecular conformation is often stabilized by such intermolecular interactions, which lock the substituents into specific orientations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical information regarding the molecular structure and electronic environment of this compound in the solution phase. Although definitive, fully assigned spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its chemical structure and data from closely related analogues.

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.5 - 8.5 | singlet | C5-H of pyrazole ring |

| ¹H | Variable | broad singlet | -NH₂ (amino) |

| ¹H | Variable | broad singlet | -COOH (carboxylic acid) / N-H (pyrazolium) |

| ¹³C | ~165 - 175 | singlet | -COOH (carbonyl) |

| ¹³C | ~130 - 150 | singlet | C3 of pyrazole ring (attached to -NH₂) |

| ¹³C | ~100 - 120 | singlet | C4 of pyrazole ring (attached to -COOH) |

| ¹³C | ~125 - 140 | singlet | C5 of pyrazole ring |

The ¹H and ¹³C NMR chemical shifts are estimations based on known data for similar pyrazole derivatives and are highly dependent on the solvent used for analysis. The broadness of the -NH₂ and -COOH/-NH proton signals is due to chemical exchange and hydrogen bonding.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

FTIR and Raman spectroscopy provide valuable information about the functional groups present in the molecule and the nature of the bonding.

The vibrational spectra of this compound would be characterized by absorption bands corresponding to its primary functional groups. researchgate.netresearchgate.netresearchgate.net

-OH and -NH Stretching: Due to extensive hydrogen bonding, the O-H stretch of the carboxylic acid and the N-H stretches of the pyrazole ring and amino group would appear as very broad and overlapping bands in the high-frequency region of the FTIR spectrum, typically between 2500 and 3500 cm⁻¹. spectroscopyonline.com

C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid group is a strong and sharp absorption, expected in the region of 1680-1710 cm⁻¹ for aromatic carboxylic acids. spectroscopyonline.com

N-H Bending: The in-plane bending vibration (scissoring) of the amino group (-NH₂) typically appears around 1600-1650 cm⁻¹.

C-N and C-O Stretching: Stretching vibrations for C-N and C-O single bonds would be found in the fingerprint region, generally between 1000 and 1300 cm⁻¹.

Ring Vibrations: The pyrazole ring itself will have a series of characteristic stretching and bending vibrations throughout the fingerprint region.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (very broad) |

| N-H (Amine & Pyrazole) | Stretching | 3100-3500 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 (strong) |

| N-H (Amine) | Bending | 1600-1650 |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 |

| O-H (Carboxylic Acid) | Bending (out-of-plane) | 900-960 (broad) |

In the solid state, crystallographic studies have shown that this compound exists in a zwitterionic form, stabilized by a complex network of intermolecular hydrogen bonds. Specifically, N-H···O interactions link the molecules into chains. These strong intermolecular forces are directly observable in vibrational spectra. The most significant spectroscopic signature is the extreme broadening of the N-H and O-H stretching bands in the FTIR spectrum. spectroscopyonline.com This broadening is a direct consequence of the molecules being held in a rigid, hydrogen-bonded lattice, which creates a continuum of vibrational energy states for these bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 127.10 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 127.

The fragmentation of carboxylic acids is well-characterized. libretexts.orgyoutube.com Common fragmentation pathways for this molecule would likely include:

Loss of a hydroxyl radical (-OH): leading to a peak at [M - 17]⁺ (m/z = 110).

Loss of the entire carboxyl group (-COOH): resulting in a peak at [M - 45]⁺ (m/z = 82). This fragment would correspond to the 3-aminopyrazole (B16455) radical cation. Further fragmentation of the pyrazole ring itself would lead to smaller charged fragments. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and the nature of its chromophoric systems.

The UV-Vis spectrum of this compound is determined by the chromophores within its structure. The primary chromophore is the pyrazole ring, a heterocyclic aromatic system. The electronic transitions within this ring are responsible for absorption in the UV region.

The presence of the amino (-NH₂) and carboxylic acid (-COOH) groups as substituents on the pyrazole ring significantly influences the absorption profile. These groups act as auxochromes, modifying the energy of the electronic transitions and, consequently, the wavelength of maximum absorption (λmax). The amino group, being an electron-donating group, and the carboxylic acid group, an electron-withdrawing group, create a "push-pull" system that can lead to bathochromic (red) shifts in the absorption spectrum compared to the unsubstituted pyrazole core. Heterocyclic compounds containing a pyrazole core are known to exhibit strong fluorescence properties due to the conjugation within the ring system. researchgate.net

The absorption characteristics are also expected to be highly dependent on the pH of the solvent, as protonation of the amino group or deprotonation of the carboxylic acid group would alter the electronic nature of the molecule and shift the absorption maxima.

| Structural Feature | Spectroscopic Role | Expected Effect on Spectrum |

| Pyrazole Ring | Primary Chromophore | π → π* transitions in the UV region |

| Amino Group (-NH₂) | Auxochrome (Electron-donating) | Modifies λmax, potential bathochromic shift |

| Carboxylic Acid Group (-COOH) | Auxochrome (Electron-withdrawing) | Modifies λmax, contributes to conjugation |

This table summarizes the contribution of each functional group to the UV-Vis absorption characteristics of this compound.

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Amino Group

The exocyclic amino group at the 3-position of the pyrazole (B372694) ring behaves as a typical aromatic amine, albeit with its nucleophilicity influenced by the electronic properties of the heterocyclic system. It readily participates in reactions with a variety of electrophiles.

The amino group of 3-aminopyrazole (B16455) derivatives serves as a potent nucleophile, readily attacking electrophilic centers such as the carbonyl carbon of acyl halides and isocyanates. These reactions are fundamental examples of nucleophilic acyl substitution, leading to the formation of stable amide and urea (B33335) derivatives, respectively. libretexts.orgmasterorganicchemistry.com

The acylation of the amino group, for instance, can be achieved by reacting the aminopyrazole with an acyl chloride, such as chloroacetyl chloride. researchgate.net This reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. uomustansiriyah.edu.iq The resulting N-acylated pyrazoles are important intermediates in the synthesis of various fused heterocyclic systems and biologically active molecules. researchgate.netnih.gov The general reactivity of acyl chlorides is high, and these reactions often occur rapidly without the need for catalysts or high temperatures. msu.edu

Similarly, the reaction with isocyanates provides a direct route to pyrazolyl-ureas. The nitrogen atom of the amino group attacks the electrophilic carbon of the isocyanate, followed by proton transfer to yield the urea derivative. These reactions are crucial in the design of compounds for various applications, leveraging the hydrogen-bonding capabilities of the urea moiety. nih.gov

| Reaction Type | Electrophile | Reagent/Conditions | Product Type |

| Acylation | Acyl Halide (e.g., R-COCl) | Base (e.g., Pyridine) | N-Acylaminopyrazole |

| Urea Formation | Isocyanate (e.g., R-NCO) | Inert Solvent | N-Pyrazolyl-urea |

The primary amino group of 3-aminopyrazole derivatives can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imines (azomethines). ekb.egnih.gov This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.

The reaction is often carried out by refluxing the aminopyrazole and the aldehyde in a suitable solvent like ethanol (B145695) or methanol. researchgate.net For example, various Schiff bases have been synthesized by reacting substituted pyrazole-4-carbaldehydes with aromatic amines. researchgate.netekb.eg The formation of the characteristic C=N (imine) bond is a key step in creating diverse molecular scaffolds. These Schiff bases are versatile intermediates themselves and can be further reduced to form stable secondary amines.

| Carbonyl Compound | Reagent/Conditions | Product |

| Aromatic Aldehyde (Ar-CHO) | Ethanol, reflux, cat. Acetic Acid | Pyrazolyl Schiff Base (Imine) |

| Ketone (R₂C=O) | Methanol, reflux | Pyrazolyl Schiff Base (Imine) |

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety at the 4-position of the pyrazole ring undergoes a range of reactions typical of carboxylic acids, including esterification, amidation, conversion to more reactive derivatives, and decarboxylation.

Esterification is the conversion of the carboxylic acid to an ester. This can be achieved by reacting 3-amino-4H-pyrazole-4-carboxylic acid with an alcohol in the presence of an acid catalyst. The process is a reversible nucleophilic acyl substitution. researchgate.net For example, ethyl 3-amino-4-pyrazolecarboxylate is formed through reactions involving precursors that generate the esterified pyrazole ring. nist.govchemicalbook.com The rate of esterification can be influenced by the steric bulk of the alcohol used. researchgate.net

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. Due to the lower reactivity of carboxylic acids compared to their activated derivatives, this direct reaction often requires high temperatures. uomustansiriyah.edu.iq More efficient methods utilize coupling agents or catalytic systems, such as those based on titanium tetrafluoride (TiF₄), which facilitate the direct amidation of carboxylic acids with amines in good yields under milder conditions. researchgate.net Alternatively, the amidation can be performed indirectly by first converting the carboxylic acid to a more reactive species (see 4.2.2).

Hydrolysis is the reverse of esterification or amidation, where an ester or amide is cleaved back to the carboxylic acid. Ester hydrolysis can be performed under basic conditions (saponification) using a base like sodium hydroxide (B78521), followed by acidification. uomustansiriyah.edu.iqmdpi.com This process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. uomustansiriyah.edu.iq

| Reaction | Reactant | Reagents/Conditions | Product |

| Esterification | Alcohol (R-OH) | Acid catalyst, heat | Pyrazole-4-carboxylate ester |

| Amidation | Amine (R-NH₂) | TiF₄ catalyst, refluxing toluene | Pyrazole-4-carboxamide |

| Hydrolysis | Pyrazole Ester | 1. NaOH, reflux 2. H⁺ | Pyrazole-4-carboxylic acid |

To enhance the electrophilicity of the carboxyl group and facilitate nucleophilic acyl substitution, this compound can be converted into more reactive derivatives like acid chlorides or acid anhydrides. libretexts.orgpearson.com

Acid chlorides are commonly synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comlibretexts.orgchemguide.co.uk The reaction with thionyl chloride converts the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group, allowing for its displacement by a chloride ion. libretexts.orgyoutube.com Pyrazole-3-carbonyl chlorides have been synthesized and used as reactive intermediates for creating amide linkages. nih.govresearchgate.net

Acid anhydrides can be formed by reacting an acid chloride with a carboxylate salt. uomustansiriyah.edu.iq These reactive derivatives are not typically isolated but are used in situ for subsequent reactions with nucleophiles like alcohols or amines to efficiently form esters and amides.

| Reagent | Conditions | Reactive Derivative |

| Thionyl Chloride (SOCl₂) | Reflux | Pyrazole-4-carbonyl chloride |

| Oxalyl Chloride ((COCl)₂) | DCM, cat. DMF | Pyrazole-4-carbonyl chloride |

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. For pyrazole-4-carboxylic acids, this reaction usually requires harsh conditions, such as heating the compound to its melting point or refluxing in a high-boiling solvent. googleapis.com

The reaction can proceed under either acidic or basic conditions at elevated temperatures, ranging from 80°C to over 200°C. googleapis.com For instance, the decarboxylation of 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been achieved by heating it neat at its melting point. googleapis.com The ease of decarboxylation can be influenced by the nature and position of other substituents on the pyrazole ring. googleapis.com

Synthetically, decarboxylation is a significant transformation as it provides a method to synthesize pyrazoles that are unsubstituted at the 4-position from readily available carboxylic acid precursors. This allows for the introduction of a proton at a specific site, which can be a crucial step in a multi-step synthesis. organic-chemistry.org

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring System

The pyrazole ring, particularly when substituted with activating groups like an amino group, is amenable to various substitution reactions. The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group on the this compound molecule dictates its reactivity towards electrophiles and nucleophiles.

Direct Functionalization of the Pyrazole Heterocycle

The functionalization of the pyrazole core is a key strategy for modifying its chemical properties. The amino group at the C-3 position generally directs electrophiles to the C-4 position. However, since this position is already substituted with a carboxylic acid group in the title compound, reactions are directed elsewhere, or substitution of the carboxyl group may occur under certain conditions.

Electrophilic substitution reactions such as halogenation and nitration can be achieved on the pyrazole ring. For instance, a sequential one-pot cyclocondensation-electrophilic substitution approach has been used to synthesize 3-halopyrazolo[1,5-a]pyrimidines from NH-5-aminopyrazoles. rsc.org After the initial formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core, subsequent halogenation using N-halosuccinimides or nitration with nitric and sulfuric acid occurs regioselectively at the C-3 position of the newly formed fused ring system. rsc.org

Nucleophilic substitution reactions on the pyrazole ring are less common unless the ring is activated by electron-withdrawing groups or has a good leaving group. Studies on related compounds, such as 4-bromo-1-methyl-nitropyrazole-carboxylic acids, show that nucleophilic substitution of the bromo group by arylamines can occur, although this often requires the presence of a copper catalyst. osti.gov This suggests that direct nucleophilic substitution on the unsubstituted ring of this compound would be challenging without prior activation.

Vilsmeier-Haack Formylation and Related Reactions

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgnih.gov The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic species, a chloroiminium ion, readily attacks activated rings.

For pyrazole derivatives, the Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group, which serves as a valuable synthetic handle for further transformations. mdpi.com The reaction of N-arylpyrazoles containing an amino group with the Vilsmeier-Haack reagent leads to the formation of pyrazole-4-carbaldehydes. nih.govresearchgate.net These intermediates are crucial for the synthesis of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. mdpi.com The reaction conditions are generally mild, and the starting materials are readily available, making this a widely used protocol. researchgate.net

Table 1: Examples of Vilsmeier-Haack Reactions on Pyrazole Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃, DMF | 5-Chloro-1H-pyrazole-4-carbaldehyde | nih.gov |

| Hydrazones of methyl ketones | Phthaloyl dichloride, DMF | 4-Formylpyrazoles | researchgate.net |

| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃, DMF | 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | mdpi.com |

Cycloaddition and Annulation Reactions for Fused Heterocyclic Systems

This compound and its derivatives, particularly the corresponding esters and nitriles, are cornerstone building blocks for synthesizing fused heterocyclic systems through cycloaddition and annulation reactions. The bifunctional nature of the molecule, possessing an amino group adjacent to a ring nitrogen and a C-4 substituent, allows for the construction of various bicyclic structures.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold is a prominent structural motif in medicinal chemistry, known for its diverse biological activities. ekb.eg The most common synthetic strategy involves the cyclocondensation of a 3-aminopyrazole-4-carboxamide or a related derivative with a one-carbon synthon. mdpi.com

For example, reacting 5-amino-1H-pyrazole-4-carbonitrile with formic acid under reflux conditions yields the corresponding pyrazolo[3,4-d]pyrimidin-4-ol. mdpi.com Similarly, heating ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate with reagents like formamide (B127407), urea, or thiourea (B124793) provides access to various substituted pyrazolo[3,4-d]pyrimidines. nih.gov Another effective method involves the intramolecular condensation of 5-amino-N-substituted-1H-pyrazole-4-carbonitrile with aliphatic acids in the presence of phosphorus oxychloride to directly form 1-arylpyrazolo[3,4-d]pyrimidin-4-ones. researchgate.net

Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Pyrazole Precursor | Reagent(s) | Fused Product | Reference |

|---|---|---|---|

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | mdpi.com |

| Ethyl 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylate | Formamide | 1-[8-(Trifluoromethyl)quinolin-4-yl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |

| 5-Amino-N-substituted-1H-pyrazole-4-carbonitrile | Acetic acid, POCl₃ | 1-Aryl-6-methyl-pyrazolo[3,4-d]pyrimidin-4-one | researchgate.net |

Formation of Pyrazolo[1,5-a]pyrimidine Systems

The isomeric pyrazolo[1,5-a]pyrimidine system is another important heterocyclic scaffold. Its synthesis typically involves the reaction of 3-aminopyrazoles, which act as 1,3-bisnucleophiles, with 1,3-biselectrophilic compounds such as β-dicarbonyls, enaminones, or β-ketonitriles. nih.gov This annulation strategy builds the pyrimidine (B1678525) ring onto the pyrazole core. nih.gov

For example, ethyl 3-amino-1H-pyrazole-4-carboxylate reacts with α-substituted cinnamonitriles in pyridine (B92270) to produce 2-aryl-6-cyano-7-oxo-4H,7H-pyrazolo[1,5-a]-pyrimidine derivatives. researchgate.net Modern synthetic methods have also been developed, including a one-pot, three-component strategy involving the Rh(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave heating. nih.gov Another approach is a tandem reaction involving the Cu(II)-catalyzed annulation of saturated ketones with aminopyrazoles. acs.org

Construction of Other Polycyclic Architectures

Beyond the common pyrimidine fusions, the reactivity of 3-aminopyrazole derivatives extends to the construction of other polycyclic systems. For instance, the diazotization of ethyl 3-amino-1H-pyrazole-4-carboxylate, followed by coupling with active methylene (B1212753) compounds and subsequent cyclization, leads to the formation of pyrazolo[5,1-c] rsc.orgnih.govacs.orgtriazine derivatives. researchgate.net

Furthermore, the principles of cycloaddition can be applied to create more complex architectures. While direct [4+1] or [3+2] cycloaddition reactions starting with this compound are not extensively documented, related pyrazole systems participate in such transformations. For example, N,N-cyclic azomethine imines undergo [3+2]-cycloaddition with nitro-activated alkenes to form condensed pyrazolo[1,2-a]pyrazoles. rsc.org These examples showcase the potential for developing novel synthetic routes to diverse polycyclic frameworks from appropriately functionalized pyrazole precursors.

Transition Metal-Catalyzed Transformations

The this compound scaffold, possessing multiple reactive sites including the pyrazole ring, an amino group, and a carboxylic acid function, is a versatile substrate for transition metal-catalyzed transformations. These reactions provide powerful tools for molecular diversification, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, as well as facilitating complex molecular rearrangements and domino processes to construct fused heterocyclic systems. Catalysts based on palladium and copper are particularly prominent in mediating these transformations.

Cross-Coupling Reactions for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. For aminopyrazole derivatives, these reactions allow for the selective functionalization of either the pyrazole core or the amino substituent.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are extensively used. The Suzuki-Miyaura reaction enables the formation of C-C bonds by coupling a halogenated pyrazole with a boronic acid. While direct C-H functionalization of the pyrazole ring is also an emerging strategy, traditional cross-coupling of pre-functionalized pyrazoles remains a robust method. For instance, a 5-halo-3-aminopyrazole-4-carboxylate derivative could be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents at the C5 position of the pyrazole ring.

The Buchwald-Hartwig amination facilitates the formation of C-N bonds, typically by coupling an aryl halide with the amino group of the pyrazole. This reaction is effective for the synthesis of N-aryl-3-aminopyrazole derivatives. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. The presence of the carboxylic acid group at the C4 position may influence the reaction by coordinating with the metal center or affecting the solubility and basicity of the substrate.

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide a valuable alternative for C-N bond formation. These reactions can be particularly useful for coupling with less reactive aryl halides or for achieving different selectivity compared to palladium systems. Amino acids, such as L-proline, have been shown to be effective ligands in promoting copper-catalyzed C-N coupling reactions under milder conditions. semanticscholar.org Decarboxylative coupling is another transformation where copper catalysts are effective, suggesting potential pathways where the carboxylic acid group of the target molecule could participate directly in bond formation, although this is a more challenging transformation for C(sp2)-COOH bonds. princeton.edunih.govacs.org

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions on Aminopyrazole Scaffolds This table presents data from reactions on analogous aminopyrazole structures to illustrate the potential transformations for this compound.

| Coupling Type | Catalyst/Ligand | Reactants | Product Type | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura (C-C) | Pd(PPh₃)₄ / Na₂CO₃ | 4-Bromo-1H-pyrazol-5-amine + Arylboronic acid | 4-Aryl-1H-pyrazol-5-amine | Good |

| Buchwald-Hartwig (C-N) | Pd₂(dba)₃ / XPhos / K₃PO₄ | 3-Amino-1H-pyrazole + Aryl bromide | 3-(N-Arylamino)-1H-pyrazole | 70-95% |

| Ullmann-type (C-N) | CuI / L-proline / K₂CO₃ | 3-Amino-1H-pyrazole + Aryl iodide | 3-(N-Arylamino)-1H-pyrazole | Moderate-Good |

Rearrangement Reactions and Domino Processes

The inherent reactivity of the aminopyrazole moiety makes it an excellent precursor for the synthesis of fused heterocyclic systems through rearrangement and domino reactions. These processes often construct bicyclic cores, such as pyrazolo[3,4-b]pyridines, which are prevalent in medicinal chemistry. nih.govosi.lv

Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur as a consequence of the functionality generated in the previous step. For 3-aminopyrazoles, a common domino sequence involves reaction with a 1,3-bielectrophilic partner, such as a β-diketone, an α,β-unsaturated ketone, or a chromone (B188151) derivative. nih.govmdpi.comnih.gov

A typical process for the formation of a pyrazolo[3,4-b]pyridine from a 3-aminopyrazole involves an initial condensation or Michael addition, followed by an intramolecular cyclization and subsequent dehydration or elimination. nuph.edu.uaresearchgate.net For example, the reaction with a 1,3-dicarbonyl compound proceeds via initial condensation of the exocyclic amino group with one carbonyl group, followed by cyclization of the pyrazole N2 atom onto the second carbonyl group, leading to the fused pyridine ring. These reactions can be promoted by acid or base catalysis and, in some cases, by transition metals that can act as Lewis acids to activate the substrates.

While classic thermal or acid-catalyzed rearrangements are known for some heterocyclic systems, specific transition-metal-catalyzed rearrangements involving the this compound core are less commonly documented. However, transition metals can play a crucial role in initiating domino sequences that may involve rearrangement steps. For instance, a palladium-catalyzed cross-coupling could be followed by an in-situ intramolecular cyclization, leading to a rearranged or more complex product in a single pot.

Table 2: Examples of Domino Reactions Involving Aminopyrazoles for Fused Heterocycle Synthesis This table illustrates common domino pathways for aminopyrazole derivatives, representing potential reactions for this compound.

| Reagent Type | Reaction Sequence | Fused Product | Catalyst/Conditions |

|---|---|---|---|

| 1,3-Diketone | Condensation -> Cyclization -> Dehydration | Pyrazolo[3,4-b]pyridine | Acetic Acid, Reflux |

| α,β-Unsaturated Ketone | Michael Addition -> Cyclization -> Dehydration/Oxidation | Pyrazolo[3,4-b]pyridine | Base or Acid, Heat |

| 3-Chlorochromone | Nucleophilic Substitution -> Cyclization | Pyrazolo[3,4-b]pyridine | Phosphoric Acid |

| Aldehyde + Active Methylene Compound | Knoevenagel Condensation -> Michael Addition -> Cyclization | Pyrazolo[3,4-b]pyridine | Base (e.g., Piperidine) |

Computational and Theoretical Investigations of 3 Amino 4h Pyrazole 4 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. For 3-amino-4H-pyrazole-4-carboxylic acid, Density Functional Theory (DFT) is a commonly employed method, often utilizing functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-31G(d) to achieve a balance between computational cost and accuracy. These calculations provide deep insights into the molecule's geometry, electronic landscape, and potential for chemical interactions.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrazole (B372694) derivatives, studies have shown that the pyrazole ring, along with its amino and carboxyl substituents, tends to adopt a nearly planar conformation. This planarity is often stabilized by intramolecular hydrogen bonds, for instance, between the amino group and the carbonyl oxygen of the carboxylic acid.

Conformational analysis of related pyrazole amino acids reveals that extended conformations are often the most energetically preferred. Theoretical calculations confirm that such optimized structures represent true local minima, which is verified by the absence of imaginary frequencies in vibrational frequency calculations.

Interactive Table: Example of Calculated Geometrical Parameters for a Pyrazole Carboxylic Acid Derivative

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

For pyrazole derivatives, the HOMO is typically localized over the electron-rich pyrazole ring and the amino group, whereas the LUMO is often distributed over the electron-withdrawing carboxylic acid group and the pyrazole ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A larger energy gap implies higher kinetic stability and lower chemical reactivity. The calculated HOMO and LUMO energies can indicate that charge transfer occurs within the molecule.

Interactive Table: Calculated Frontier Orbital Energies and Energy Gap

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, with red indicating electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicating electron-poor areas (positive potential, susceptible to nucleophilic attack).

In this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the pyrazole ring, identifying them as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the carboxylic acid would exhibit positive potential (blue), marking them as sites for nucleophilic interaction.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include:

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule has a larger energy gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These quantum chemical identifiers help in systematically understanding the chemical behavior of the molecule.

Interactive Table: Calculated Global Reactivity Descriptors

Molecules with extensive π-electron systems and significant charge separation, often found in organic compounds, can exhibit non-linear optical (NLO) properties. These materials interact with intense light fields to produce effects like second-harmonic generation. Computational methods can predict NLO behavior by calculating the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). The presence of both an electron-donating group (amino) and an electron-withdrawing group (carboxylic acid) on the pyrazole ring suggests that this compound could possess significant NLO properties, making it a candidate for applications in optoelectronics.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. DFT calculations are commonly used to predict infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

The calculated vibrational frequencies from DFT can be correlated with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to the functional groups within the molecule. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) and compared with experimental ¹H and ¹³C NMR data to confirm the molecular structure. The strong agreement between calculated and experimental spectra provides confidence in the accuracy of the computationally determined molecular geometry and electronic structure.

Computational Simulation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods, such as the Gauge-Invariant Atomic Orbital (GIAO) approach within DFT, are employed to predict the ¹H, ¹³C, and ¹⁵N NMR chemical shifts of this compound. These calculations provide valuable insights into the electronic environment of each nucleus.

Theoretical calculations are typically performed on an optimized molecular geometry. The selection of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for achieving accuracy. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

Studies on closely related molecules like 1H-pyrazole-3-carboxylic acid and other pyrazole derivatives have demonstrated a strong correlation between theoretically calculated and experimentally observed chemical shifts. researchgate.net For this compound, key predictions would involve the chemical shifts of the pyrazole ring protons and carbons, the amino group protons, and the carboxylic acid proton and carbon. Discrepancies between calculated and experimental values can often be attributed to solvent effects and intermolecular interactions, such as hydrogen bonding, which are present in experimental conditions but may not be fully captured in gas-phase calculations. nih.goviu.edu.sa

Table 1: Representative Theoretical vs. Experimental NMR Chemical Shifts for a Pyrazole Carboxylic Acid Derivative Note: This table is illustrative, based on data for analogous compounds. Specific experimental values for the title compound may vary.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H NMR | ||

| Ring-H | 7.8 - 8.2 | 7.9 - 8.3 |

| NH₂ | 5.5 - 6.0 | 5.6 - 6.1 |

| COOH | 11.0 - 12.5 | 11.5 - 13.0 |

| ¹³C NMR | ||

| C=O | 165 - 170 | 167 - 172 |

| Ring-C (amino-substituted) | 145 - 150 | 147 - 152 |

| Ring-C (carboxy-substituted) | 110 - 115 | 112 - 117 |

| Ring-CH | 130 - 135 | 132 - 137 |

Theoretical Calculation of Vibrational Frequencies (IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, probes the fundamental vibrational modes of a molecule. DFT calculations are highly effective in predicting these vibrational frequencies, aiding in the assignment of complex experimental spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is generated, which yields the frequencies and intensities of the vibrational modes.

For this compound, theoretical spectra would reveal characteristic bands corresponding to:

O-H stretching of the carboxylic acid group, typically a broad band around 3000-3500 cm⁻¹.

N-H stretching of the amino group and the pyrazole ring, appearing in the 3100-3400 cm⁻¹ region. nih.gov

C=O stretching of the carboxylic acid, a strong absorption expected around 1650-1700 cm⁻¹.

N-H bending (scissoring) modes of the amino group, usually found near 1600-1650 cm⁻¹. nih.gov

C=C and C=N stretching modes within the pyrazole ring, contributing to a series of bands in the 1400-1600 cm⁻¹ fingerprint region.

A comparison between calculated and experimental frequencies often requires the use of a scaling factor to correct for anharmonicity and limitations in the theoretical model. nih.gov The analysis, often supported by Total Energy Distribution (TED), allows for a precise assignment of each band to specific molecular motions. researchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound Note: Frequencies are illustrative and based on DFT calculations of analogous structures.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H stretch (Carboxylic Acid) | 3400 - 3550 | Strong, Broad | Weak |

| N-H stretch (Amino, Asymmetric) | 3350 - 3450 | Medium-Strong | Medium |

| N-H stretch (Amino, Symmetric) | 3250 - 3350 | Medium | Strong |

| C-H stretch (Pyrazole Ring) | 3050 - 3150 | Medium | Strong |

| C=O stretch (Carboxylic Acid) | 1670 - 1710 | Very Strong | Medium |

| N-H bend (Amino) | 1600 - 1650 | Strong | Weak |

| C=N/C=C Ring stretches | 1400 - 1580 | Medium-Strong | Medium-Strong |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic excitations from the ground state to various excited states, allowing for the simulation of the ultraviolet-visible (UV-Vis) absorption spectrum. mdpi.com

The calculations provide information on the maximum absorption wavelengths (λmax), oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions involved. nih.gov For aromatic and heterocyclic compounds like this pyrazole derivative, the primary electronic transitions in the UV-Vis region are typically π → π* and n → π* transitions. rsc.org These transitions involve the promotion of an electron from a filled π bonding orbital or a non-bonding (n) orbital (e.g., on nitrogen or oxygen atoms) to an empty π* anti-bonding orbital. The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding these transitions. nih.gov

Table 3: Illustrative TD-DFT Results for Electronic Transitions Note: Data is representative for a pyrazole derivative and intended for illustrative purposes.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

| S₀ → S₁ | 295 | 0.25 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 260 | 0.18 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 235 | 0.05 | HOMO → LUMO+1 (π → π*) |

Tautomerism and Isomerism Studies

This compound can exist in several tautomeric forms, including neutral and zwitterionic structures. Theoretical chemistry is indispensable for evaluating the relative stabilities of these tautomers and the energetic barriers that separate them.

Theoretical Assessment of Relative Tautomeric Stabilities (e.g., zwitterionic vs. neutral)

The stability of different tautomers can be compared by calculating their total electronic energies using DFT methods. Experimental evidence from X-ray crystallography shows that 3-aminopyrazole-4-carboxylic acid crystallizes in the zwitterionic form, where the carboxylic acid proton has transferred to a nitrogen atom on the pyrazole ring. sigmaaldrich.com

Computational studies can corroborate this by modeling the different possible structures (neutral and zwitterionic) and calculating their energies. These calculations often include the effects of solvent using a Polarizable Continuum Model (PCM), as solvent polarity can significantly influence tautomeric equilibrium. researchgate.net Theoretical studies on similar pyrazolone (B3327878) systems have shown that while one tautomer may be favored in the gas phase, polar solvents can stabilize zwitterionic or other charge-separated forms. researchgate.net For this compound, calculations are expected to show that the zwitterionic form is significantly stabilized relative to the neutral form, consistent with the solid-state structure.

Table 4: Calculated Relative Energies of Tautomers Note: This table illustrates the expected outcome of a DFT calculation.

| Tautomer | Description | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

| Tautomer A | Neutral Form | 5 - 10 | 2 - 4 |

| Tautomer B | Zwitterionic Form | 0 | 0 |

Determination of Energy Barriers for Tautomeric Interconversion

While thermodynamic stability indicates which tautomer is predominant at equilibrium, the kinetic barrier to interconversion determines how rapidly the tautomers can interchange. This energy barrier can be calculated by locating the transition state (TS) structure that connects two tautomers on the potential energy surface.

The process involves optimizing the geometry of the TS, which is a first-order saddle point, and confirming it has a single imaginary vibrational frequency corresponding to the proton transfer motion. The energy difference between the transition state and the initial tautomer represents the activation energy for the interconversion. Studies on related systems suggest that proton transfer can occur directly or be mediated by solvent molecules, which can lower the energy barrier. researchgate.net For this compound, calculating the barrier between the neutral and zwitterionic forms would provide insight into the kinetics of their equilibrium.

Modeling of Intermolecular Interactions

The solid-state architecture and solution-phase behavior of this compound are governed by intermolecular interactions, primarily hydrogen bonding. Computational modeling can be used to analyze the geometry, strength, and nature of these interactions.

In the experimentally determined crystal structure of the zwitterionic form, molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains. sigmaaldrich.com The amino group acts as a hydrogen bond donor, while the carboxylate oxygen acts as an acceptor. In related pyrazole carboxylic acids, extensive hydrogen-bonding networks involving N-H···N, O-H···O (forming carboxylic acid dimers), and O-H···N interactions are also observed, which stabilize the crystal packing. nih.govresearchgate.net

Theoretical methods can be used to:

Optimize the geometry of molecular dimers or clusters to find the most stable hydrogen-bonding configurations.

Calculate the binding energy of these interactions to quantify their strength.

Perform Natural Bond Orbital (NBO) analysis to understand the charge transfer and orbital overlap involved in the hydrogen bonds.

These models provide a detailed picture of the forces that direct the self-assembly of the molecule, complementing experimental data from X-ray diffraction. nih.gov

Computational Analysis of Hydrogen Bonding and its Contribution to Molecular Association

The molecular structure of this compound, with its amino, carboxylic acid, and pyrazole ring moieties, presents multiple sites for hydrogen bond donation and acceptance. Experimental studies, particularly X-ray crystallography, have been pivotal in identifying the primary hydrogen bonding motifs in the solid state.

Detailed research findings from crystallographic analysis have shown that 3-amino-4-pyrazolecarboxylic acid crystallizes in a zwitterionic form. sigmaaldrich.com This means that the proton from the carboxylic acid group has transferred to a basic nitrogen atom, resulting in a molecule with both a positive and a negative formal charge. This zwitterionic nature significantly influences its hydrogen bonding capabilities. The crystal structure reveals a complex network of intermolecular N—H···O hydrogen bonds that link the individual molecules into chains. sigmaaldrich.com The experimentally determined distances for these interactions provide a solid foundation for computational modeling. sigmaaldrich.com

Table 1: Experimental Hydrogen Bond Distances for 3-Amino-4-pyrazolecarboxylic acid

| Donor (D) | Acceptor (A) | D···A Distance (Å) |

|---|---|---|

| N—H | O | 2.768(2) |

| N—H | O | 2.747(2) |

Source: A J Dobson et al., Acta Crystallographica Section C, 1998. sigmaaldrich.com

While crystallographic data provides geometric parameters, computational methods such as Density Functional Theory (DFT) are employed to quantify the energetic aspects of these hydrogen bonds. Theoretical calculations on related pyrazole-carboxylic acid systems have demonstrated the utility of ab initio methods in determining the geometry and energy of hydrogen bonds. researchgate.netcambridge.org For instance, calculations on pyrazole-4-carboxylic acid oligomers have shown that the O-H···N hydrogen bridge is shorter and less bent than the O···H-N bridge, providing insight into proton localization and transfer dynamics. researchgate.netcambridge.org

A thorough computational analysis of this compound would typically involve:

Geometry Optimization: DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be used to optimize the geometry of monomers and dimers of the compound to find the most stable conformations.

Interaction Energy Calculation: The strength of the hydrogen bonds in a dimer can be calculated by subtracting the energies of the optimized monomers from the energy of the optimized dimer, with corrections for basis set superposition error (BSSE).

Quantum Theory of Atoms in Molecules (QTAIM): This analysis can characterize the nature of the hydrogen bonds by locating bond critical points (BCPs) in the electron density between the hydrogen donor and acceptor atoms. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can indicate the strength and nature of the interaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal the charge transfer interactions between the donor and acceptor orbitals that contribute to the hydrogen bond.

Although a specific computational study providing these quantitative energetic details for this compound has not been identified in the surveyed literature, the established methodologies applied to similar pyrazole derivatives confirm that the strong intermolecular N—H···O interactions are the primary drivers of molecular association in the solid state.

Quantification of Dispersion Interactions (e.g., π-π stacking)

Dispersion forces, particularly π-π stacking interactions, are crucial non-covalent forces that contribute to the stabilization of crystal structures containing aromatic rings. The pyrazole ring in this compound is an aromatic heterocycle, making it capable of engaging in such interactions.

π-π stacking can occur in various geometries, including face-to-face, parallel-displaced, and T-shaped arrangements. The strength of these interactions is influenced by the electronic nature of the aromatic ring and its substituents. Computational methods are essential for quantifying these relatively weak interactions.

Theoretical approaches to quantify dispersion interactions include:

High-level ab initio calculations: Methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components, including electrostatic, exchange, induction, and dispersion terms. This provides a direct quantification of the dispersion contribution.

DFT with dispersion corrections (DFT-D): Standard DFT functionals often fail to adequately describe long-range dispersion forces. Therefore, empirical corrections (e.g., Grimme's D3 or D4 corrections) or non-local van der Waals functionals are incorporated to accurately model π-π stacking.

Non-Covalent Interaction (NCI) Index: The NCI plot is a visualization tool that helps to identify and characterize non-covalent interactions in real space, based on the electron density and its derivatives. It can visually distinguish between hydrogen bonds, van der Waals interactions, and steric repulsion.

Hirshfeld Surface Analysis: This method allows for the visualization and quantification of intermolecular contacts in a crystal structure. Fingerprint plots derived from the Hirshfeld surface can show the prevalence of different types of contacts, including those indicative of π-π stacking (C···C contacts). connectjournals.com

Synthetic Utility As a Versatile Precursor for Advanced Chemical Architectures

Building Block in Heterocyclic Synthesis

The bifunctional nature of 3-amino-4H-pyrazole-4-carboxylic acid, possessing both a nucleophilic amino group and an electrophilic carboxylic acid, makes it an exceptionally useful synthon for the construction of fused heterocyclic systems. This dual reactivity allows for a variety of cyclocondensation reactions, leading to the formation of complex polycyclic and privileged medicinal chemistry scaffolds.

Construction of Complex Polycyclic Systems and Fused Rings

The strategic placement of the amino and carboxylic acid groups on the pyrazole (B372694) ring facilitates the synthesis of various fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. These bicyclic structures are of significant interest due to their structural analogy to purines, which are fundamental components of nucleic acids. ekb.egnih.govekb.eg

The synthesis of pyrazolo[3,4-d]pyrimidines from this compound derivatives typically involves a cyclocondensation reaction with a suitable one-carbon synthon. For instance, the hydrolysis of ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate yields the corresponding 5-amino-1-substituted-1H-pyrazole-4-carboxylic acid. nih.gov This carboxylic acid can then be cyclized with reagents like acetic anhydride (B1165640) to form an intermediate pyrazolo[3,4-d]oxazin-4-one, which upon reaction with various amines, furnishes a diverse library of 5-substituted 6-methyl-pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov Alternatively, direct reaction with formamide (B127407), urea (B33335), or thiourea (B124793) can also lead to the formation of the pyrazolo[3,4-d]pyrimidine core. nih.gov